

1,2,3-Tribromobenzene: A Versatile Building Block for Advanced Materials

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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

Cat. No.: B7721644

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An In-depth Technical Guide for Researchers and Material Scientists

Abstract

1,2,3-Tribromobenzene is a halogenated aromatic compound with a unique vicinal substitution pattern that offers significant, yet largely untapped, potential as a foundational building block in materials science. Unlike its more symmetric isomer, 1,3,5-tribromobenzene, the adjacent arrangement of its three bromine atoms can be leveraged to create materials with distinctive structural and electronic properties. This guide explores the prospective applications of **1,2,3-tribromobenzene** in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and dendrimers. By detailing proposed synthetic methodologies based on established cross-coupling reactions and providing a framework for their characterization, this document serves as a technical resource to inspire and direct future research in the development of novel functional materials.

Introduction

The field of materials science is in constant pursuit of novel molecular building blocks that can impart unique properties to polymers, porous materials, and other functional solids. Halogenated aromatic compounds are particularly valuable as they serve as versatile precursors in a wide array of carbon-carbon bond-forming reactions. While 1,3,5-tribromobenzene has been explored for the synthesis of C_3 -symmetric structures, its isomer, **1,2,3-tribromobenzene**, presents a different set of synthetic possibilities. The vicinal arrangement of its bromine atoms can introduce kinks and turns in polymer backbones, lead to

asymmetric pore structures in porous organic polymers (POPs), or serve as a unique trifunctional core for dendrimer synthesis. This guide outlines the potential of **1,2,3-tribromobenzene** as a key component in the materials scientist's toolbox.

Core Properties of 1,2,3-Tribromobenzene

A thorough understanding of the fundamental properties of **1,2,3-tribromobenzene** is essential for its application in materials synthesis. The table below summarizes its key physical and chemical data.

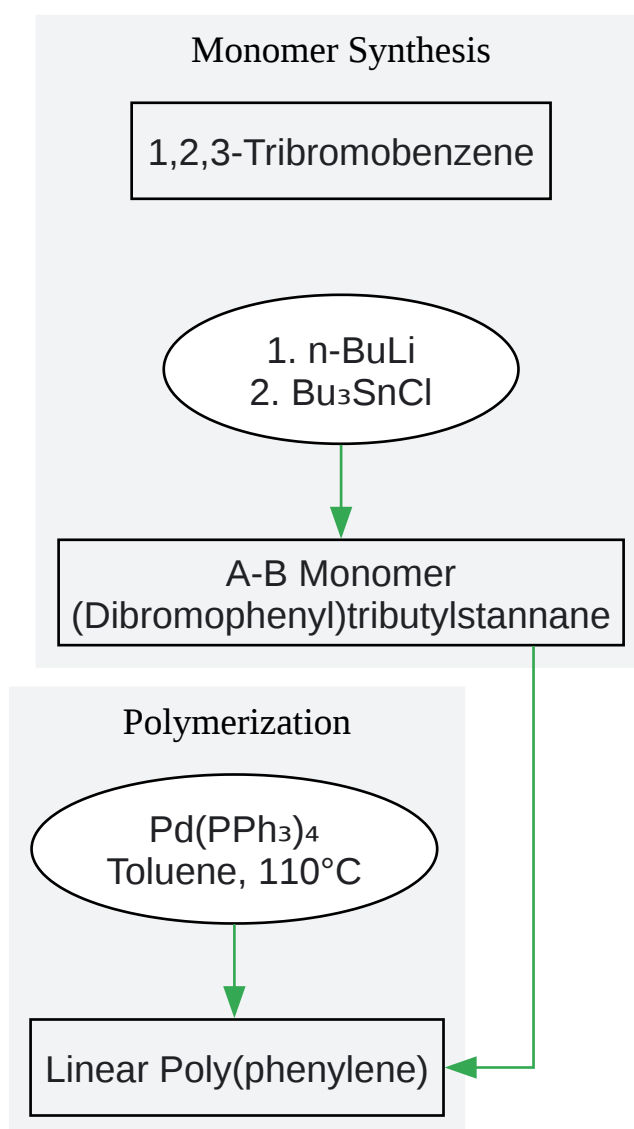
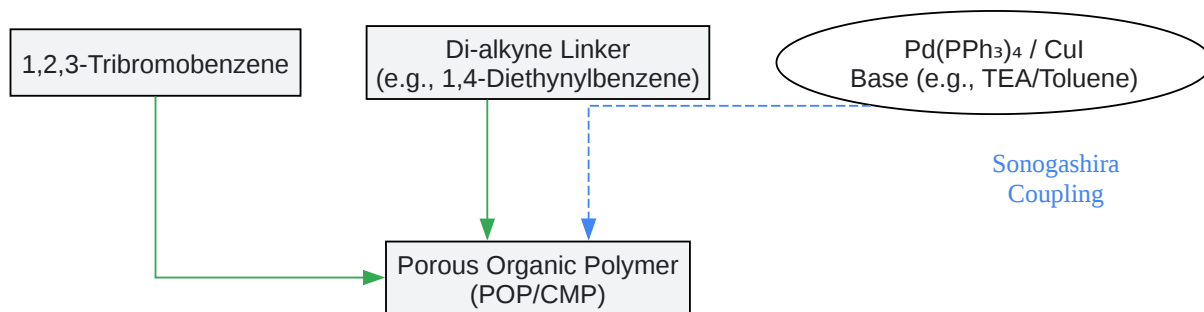
Property	Value
Molecular Formula	C ₆ H ₃ Br ₃
Molecular Weight	314.80 g/mol
Appearance	White to yellow crystalline solid
Melting Point	86-90 °C
Boiling Point	~271-276 °C
Solubility	Insoluble in water; soluble in toluene, DMF
CAS Number	608-21-9

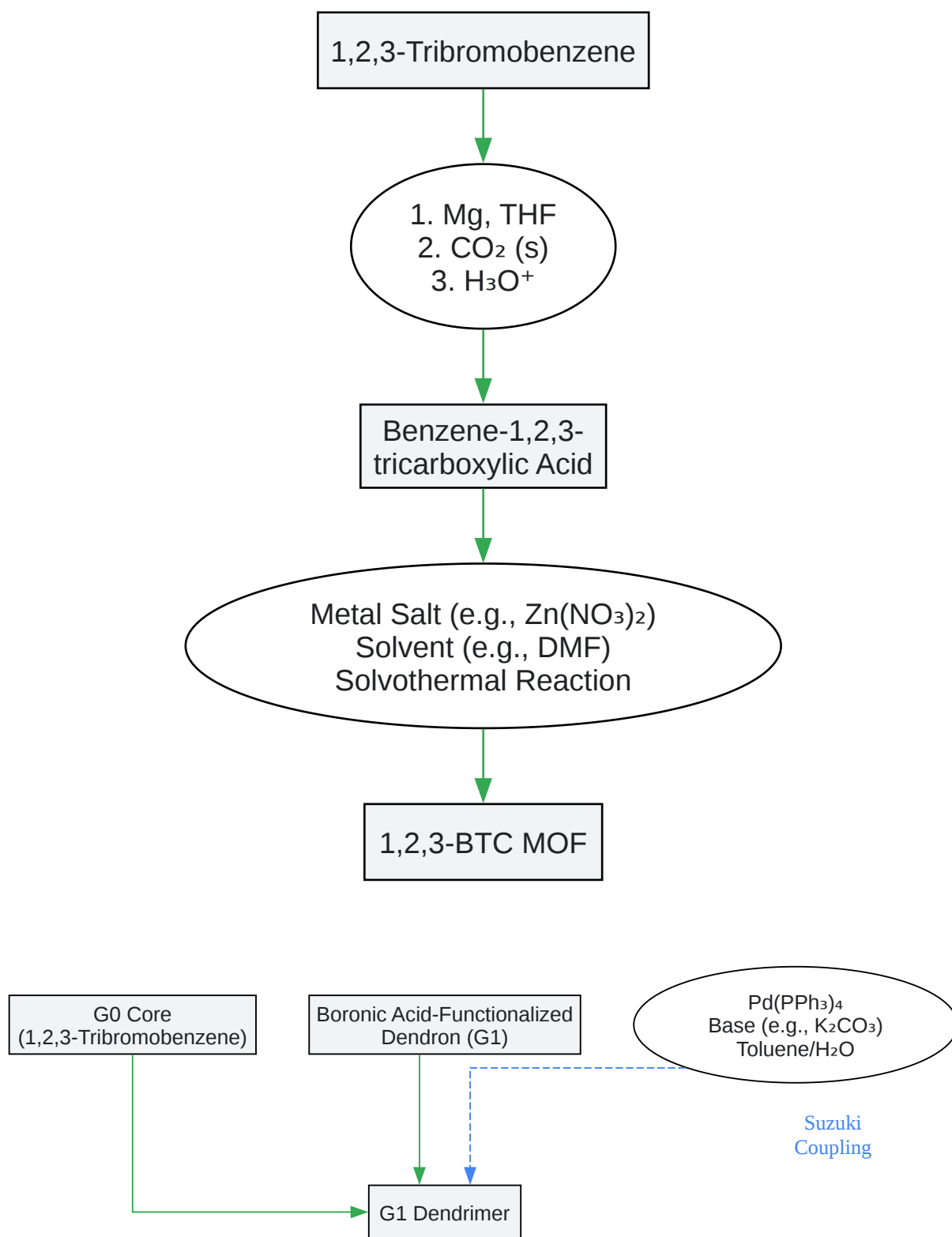
Potential in Polymer Synthesis

The three bromine atoms on the **1,2,3-tribromobenzene** ring can act as reactive sites for a variety of palladium-catalyzed cross-coupling reactions, making it an ideal monomer for creating both linear and cross-linked polymers.

Synthesis of Porous Organic Polymers (POPs)

1,2,3-Tribromobenzene can serve as a trifunctional node for the synthesis of porous organic polymers (POPs), also known as conjugated microporous polymers (CMPs). These materials are of interest for applications in gas storage, separation, and catalysis.^[1] A common synthetic route is the Sonogashira-Hagihara cross-coupling reaction with a linear di-alkyne linker.^{[2][3]}





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